molecular formula C18H16N4O4S2 B6553651 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040673-52-6

2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553651
CAS No.: 1040673-52-6
M. Wt: 416.5 g/mol
InChI Key: ONUXGZAYICAMIL-UHFFFAOYSA-N
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Description

The compound 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 1,2,4-oxadiazole moiety linked via a sulfanyl bridge. The 2,4-dimethoxyphenyl group on the oxadiazole ring introduces electron-donating methoxy substituents, which may enhance solubility and influence bioactivity through steric and electronic effects. Synthetic routes for analogous thieno-pyrimidinones often involve multi-step reactions, including nucleophilic substitutions, cyclizations, and coupling reactions, as seen in related compounds (e.g., thiourea-based chromeno-pyrimidines and oxadiazole derivatives) .

Properties

IUPAC Name

2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S2/c1-22-17(23)15-12(6-7-27-15)19-18(22)28-9-14-20-16(21-26-14)11-5-4-10(24-2)8-13(11)25-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUXGZAYICAMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of the target compound include thieno-pyrimidinones and oxadiazole-containing derivatives. Below is a comparative analysis of substituents and their implications:

Compound Name Core Structure Substituents on Oxadiazole/Other Moieties Key Structural Differences
Target Compound Thieno[3,2-d]pyrimidin-4-one 2,4-Dimethoxyphenyl (oxadiazole), methyl (C3) Reference compound for comparison
2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one 3,5-Dimethylisoxazole, 4-methylphenyl, propenyl Isoxazole vs. oxadiazole; propenyl at C3
6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one 2-Chlorophenyl (oxadiazole), 3,4-difluorobenzyl Chloro (electron-withdrawing) vs. methoxy groups
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Oxadiazole-propanamide hybrid Thiazole, substituted phenyl Amide linkage vs. thieno-pyrimidinone core

Key Observations:

  • Oxadiazole vs. Isoxazole: The target compound’s 1,2,4-oxadiazole ring (planar, aromatic) differs from isoxazole (less aromatic, oxygen-nitrogen spacing), impacting π-π stacking and hydrogen bonding .
  • Core Variations: Thieno[3,2-d] vs. [2,3-d] positional isomers (target vs. ) influence ring strain and intermolecular interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Inferred) Chromeno[4,3-d]pyrimidine () 2-Chlorophenyl Analog ()
Molecular Weight (g/mol) ~470 ~380 ~490
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~4.1 (higher due to Cl/F)
Hydrogen Bond Donors 0 1 (amide NH) 0
Oral Bioavailability Moderate (methoxy enhances solubility) Good (drug-like features) Low (high LogP, halogenated substituents)

Key Observations:

  • The target compound’s methoxy groups may improve aqueous solubility compared to halogenated analogs, which tend to exhibit higher LogP and lower bioavailability .
  • Absence of hydrogen bond donors (vs. amide-containing analogs in ) could reduce polar interactions but enhance membrane permeability .

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